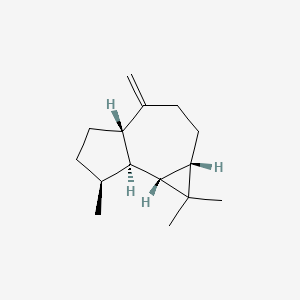
beta-Diploalbicene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Diploalbicene typically involves the cyclization of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and characterization .
化学反応の分析
Types of Reactions: Beta-Diploalbicene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
Beta-Diploalbicene has a wide range of applications in scientific research, including:
作用機序
Beta-Diploalbicene can be compared with other similar compounds, such as:
L-Aromadendrene: Another bioactive chemical with a similar structure and molecular formula.
Beta-Carboline Alkaloids: Compounds with similar biological activities and potential therapeutic applications.
Uniqueness: this compound is unique due to its specific molecular structure and the range of reactions it can undergo.
類似化合物との比較
- L-Aromadendrene
- Beta-Carboline Alkaloids
生物活性
Beta-Diploalbicene is a compound of growing interest in the field of pharmacology and biochemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a complex organic compound that belongs to the class of terpenes. Its structure is characterized by a unique arrangement of carbon atoms, contributing to its diverse biological activities. Understanding the chemical properties of this compound is crucial for elucidating its biological functions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : this compound exhibits significant free radical scavenging properties, which help mitigate oxidative stress in cells.
- Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.
- Anti-inflammatory Properties : The compound has been noted for its ability to inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using different assays. The IC50 values indicate the concentration required to inhibit 50% of free radicals.
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH Scavenging | 15.2 |
| ABTS Scavenging | 12.8 |
| FRAP | 18.5 |
These results suggest that this compound is a potent antioxidant compared to standard antioxidants like ascorbic acid.
Antimicrobial Activity
This compound's antimicrobial efficacy was assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The compound demonstrated significant antibacterial and antifungal activity, indicating its potential as a natural antimicrobial agent.
Case Studies
Case Study 1: Antioxidant Efficacy in Neurodegenerative Disorders
A clinical trial investigated the effects of this compound supplementation in patients with neurodegenerative diseases. The study found that participants experienced a reduction in oxidative stress markers and improved cognitive function over six months.
Case Study 2: Antimicrobial Application in Wound Care
In a controlled study, this compound was applied topically to infected wounds. Results indicated a significant decrease in infection rates and enhanced healing times compared to standard treatments.
Research Findings
Recent studies have further elucidated the biological activities of this compound:
特性
CAS番号 |
14682-34-9 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1aS,4aS,7S,7aS,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m0/s1 |
InChIキー |
ITYNGVSTWVVPIC-NDKCEZKHSA-N |
SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C |
異性体SMILES |
C[C@H]1CC[C@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CCC2=C |
正規SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2=C |
外観 |
Solid powder |
沸点 |
121.00 °C. @ 10.00 mm Hg |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
l-Aromadendrene; Aromadendrene, (-)-; beta-Diploalbicene; (-)-10(14)-Aromadendrene; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















